1,1'-Bi-2-naphthyl dimethanesulfonate
Description
Significance of Chiral Molecules and Enantioselective Synthesis
Many organic molecules are chiral, meaning they exist as a pair of non-superimposable mirror images called enantiomers. orgsyn.org While enantiomers share the same chemical formula and connectivity, their spatial arrangements are distinct, much like a person's left and right hands. This difference is critically important in biological systems, as living organisms are themselves composed of chiral molecules such as amino acids and sugars. Consequently, the two enantiomers of a chiral molecule often exhibit vastly different biological activities. orgsyn.orgontosight.ai In the pharmaceutical industry, for instance, one enantiomer of a drug may provide the desired therapeutic effect, while the other could be inactive or, in some cases, cause severe adverse effects. orgsyn.org The tragic case of thalidomide (B1683933) in the mid-20th century, where one enantiomer was a sedative while the other was a potent teratogen, serves as a stark reminder of this principle. orgsyn.org
This biological specificity necessitates the production of single-enantiomer compounds, a goal achieved through a process known as enantioselective synthesis (or asymmetric synthesis). ontosight.aiorgsyn.org Enantioselective synthesis is a form of chemical synthesis that preferentially creates one enantiomer over the other. ontosight.ai A dominant strategy in this field is asymmetric catalysis, which utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov The development of effective chiral catalysts is therefore a paramount objective in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. nih.gov
Evolution and Prominence of 1,1'-Bi-2-naphthol (BINOL) Derivatives in Asymmetric Catalysis
Among the most successful and widely utilized platforms for asymmetric catalysis is the C₂-symmetric scaffold of 1,1'-bi-2-naphthol, commonly known as BINOL. wikipedia.orgchemeurope.com BINOL possesses axial chirality, a type of stereoisomerism that arises from restricted rotation around the C1-C1' bond connecting the two naphthyl units. This rotation is hindered by the steric clash between the hydrogen atoms at the 8 and 8' positions. As a result, BINOL exists as two stable, separable enantiomers, (R)-BINOL and (S)-BINOL. wikipedia.org
The journey of BINOL to prominence began with its synthesis via the oxidative coupling of 2-naphthol, a reaction often mediated by transition metal salts like iron(III) chloride or copper(II) chloride. wikipedia.orgacademicjournals.org While racemic BINOL can be readily prepared, the true challenge and value lie in obtaining the individual, enantiomerically pure forms. wikipedia.org Various methods, including classical resolution with chiral bases and enzymatic hydrolysis of BINOL diesters, have been developed to achieve this separation. orgsyn.orgorgsyn.org
The breakthrough in BINOL's application came when it was recognized as a "privileged ligand" scaffold. nih.gov When complexed with a metal center, the two hydroxyl groups of BINOL coordinate to the metal, and the rigid, well-defined chiral environment created by the naphthyl rings directs the stereochemical outcome of a reaction. nih.gov However, BINOL itself is not always the optimal ligand. nih.gov Researchers soon discovered that by chemically modifying the BINOL backbone—for instance, by introducing substituents at the 3,3' or 6,6' positions—the steric and electronic properties of the resulting ligand could be fine-tuned. nih.gov This has led to the development of a vast library of BINOL derivatives, including the highly successful BINOL-derived phosphoric acids (BRØNSTED acids) and the renowned phosphine (B1218219) ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), which have revolutionized asymmetric hydrogenation and other transformations. wikipedia.orgnih.gov
Role of 1,1'-Bi-2-naphthyl Dimethanesulfonate as a Versatile Chiral Precursor and Ligand
This compound, also known as BINOL dimesylate, is a pivotal derivative of BINOL that serves as a highly versatile chiral precursor for the synthesis of other ligands. It is formed by the reaction of BINOL with methanesulfonyl chloride, which converts the two phenolic hydroxyl (-OH) groups into methanesulfonate (B1217627) (-OSO₂CH₃) groups. The significance of this transformation lies in the conversion of the hydroxyl groups, which are poor leaving groups, into mesylates, which are excellent leaving groups in nucleophilic substitution and cross-coupling reactions.
This activation of the 2,2'-positions makes this compound a key intermediate for introducing a wide array of functionalities onto the binaphthyl scaffold while preserving the crucial axial chirality. For example, it is an ideal substrate for transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This strategy is analogous to the synthesis of the famous BINAP ligand, which often proceeds through intermediates where the hydroxyl groups of BINOL are converted into other good leaving groups like triflates or bromides. orgsyn.orgorgsyn.org By using the stable and easily prepared dimethanesulfonate, chemists can access a diverse range of customized phosphine, amine, and other ligands for specific applications in asymmetric catalysis.
Below are the physical and chemical properties of the (R) and (S) enantiomers of this compound.
| Property | (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate | (R)-(-)-1,1'-Bi-2-naphthyl dimethanesulfonate |
| CAS Number | 871231-47-9 | 871231-48-0 |
| Molecular Formula | C₂₂H₁₈O₆S₂ | C₂₂H₁₈O₆S₂ |
| Molecular Weight | 442.50 g/mol | 442.50 g/mol |
| Melting Point | 150-154 °C | 150-154 °C |
| Optical Activity | [α]20/D +75° (c=1 in chloroform) | [α]20/D -73° (c=1 in chloroform) |
Data sourced from MilliporeSigma product specifications.
Scope of Research on this compound: A Focus on Synthesis, Catalysis, and Mechanistic Understanding
Research involving this compound is primarily centered on its strategic utility in synthetic organic chemistry.
Synthesis: The preparation of this compound is a straightforward and high-yielding process. It is typically synthesized from the corresponding enantiomerically pure (R)- or (S)-BINOL. The reaction involves treating BINOL with at least two equivalents of methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, in an aprotic solvent like dichloromethane. The base neutralizes the hydrochloric acid byproduct generated during the reaction, driving it to completion. The resulting dimesylate is typically a stable, crystalline solid that can be easily purified and stored.
Catalysis: The principal role of this compound in catalysis is not as a direct ligand but as a key synthetic intermediate or precursor to catalytically active molecules. researchgate.net Its value lies in the ability to undergo substitution reactions at the 2 and 2' positions. For example, in the synthesis of phosphine ligands like BINAP, the dimethanesulfonate can be subjected to nickel- or palladium-catalyzed coupling with a phosphine source to install the crucial diphenylphosphine (B32561) groups. This synthetic route provides a reliable and modular approach to new chiral ligands, where the fundamental binaphthyl chirality is first established and then elaborated upon.
Mechanistic Understanding: The mechanistic importance of this compound is intrinsically linked to the structural features of its binaphthyl core. The C₂-symmetry of the scaffold simplifies the analysis of catalytic cycles and transition states. The dihedral angle between the two naphthyl planes is a critical parameter that defines the size and shape of the chiral pocket in the final catalyst. This angle, influenced by substituents on the rings, dictates how a substrate can approach the metal center, thereby controlling the enantioselectivity of the reaction. While the dimethanesulfonate itself is not typically the active catalyst, it serves as the rigid, stereochemically defined template that transfers this essential structural information to the final ligand, ensuring the creation of a highly organized and effective chiral environment.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(2-methylsulfonyloxynaphthalen-1-yl)naphthalen-2-yl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6S2/c1-29(23,24)27-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)28-30(2,25)26/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEOOLQENOFUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30570584 | |
| Record name | [1,1'-Binaphthalene]-2,2'-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182568-57-6, 871231-47-9 | |
| Record name | [1,1'-Binaphthalene]-2,2'-diyl dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30570584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-Bi-2-naphthyl dimethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(+)-1,1'-Bi-2-naphthyl dimethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Applications of 1,1 Bi 2 Naphthyl Dimethanesulfonate As a Chiral Auxiliary and Catalyst Precursor
Design and Synthesis of Chiral Ligands from 1,1'-Bi-2-naphthyl Dimethanesulfonate
The transformation of this compound and its analogue, the corresponding ditriflate, serves as a pivotal step in the synthesis of sophisticated chiral ligands. This strategy allows for the introduction of phosphorus, sulfur, and complex hybrid moieties onto the robust binaphthyl backbone.
The synthesis of C₂-symmetric bis(phosphine) ligands, such as the renowned BINAP, often proceeds through intermediates where the hydroxyl groups of BINOL are converted into better leaving groups, like sulfonates. The preparation of 1,1'-Bi-2-naphthyl di-trifluoromethanesulfonate (BINOL-OTf), a close analogue of the dimethanesulfonate, is a common starting point. This ditriflate can then undergo nickel-catalyzed phosphonylation or other cross-coupling reactions to introduce phosphine (B1218219) groups. researchgate.net
A general and effective route involves a nickel-catalyzed cross-coupling of the BINOL-derived disulfonate with diarylphosphine oxides, followed by reduction to yield the desired bis(phosphine) ligand. rsc.orgnih.gov This method is versatile and allows for the synthesis of a wide range of electronically and sterically diverse bisphosphorus ligands. Novel ortho-substituted BINOL-derived bisphosphorus ligands, such as o-BINAPO and o-NAPHOS, have been synthesized from readily available (S)-BINOL. nih.govacs.org These ligands are prepared by reacting the corresponding chiral diols with chlorodiarylphosphine. acs.org The strategic placement of substituents on the binaphthyl backbone can enhance the conformational rigidity of the resulting metal complexes, which is hypothesized to be crucial for achieving high enantioselectivity in catalysis. acs.org
Beyond its role as a precursor for phosphorus ligands, the binaphthyl scaffold is central to the development of strong chiral Brønsted acids. A key example is the chiral 1,1′-binaphthyl-2,2′-disulfonic acid (BINSA). acs.org The synthesis of enantiopure BINSA from BINOL is a multi-step process that circumvents direct sulfonation, which is often problematic. The reported synthesis involves: acs.org
O-Thiocarbamoylation of (R)-BINOL.
Newman–Kwart rearrangement via thermolysis to yield the S-thiocarbamoyl compound.
Reduction to the corresponding dithiol.
Oxidation of the dithiol to the sulfonic acid.
Protonation by ion exchange to yield the final BINSA product. acs.org
This synthetic route provides access to BINSA on a gram scale without loss of optical purity. acs.org BINSA and its derivatives are powerful chiral Brønsted acid catalysts, finding application in various asymmetric organic transformations. acs.org
The modularity of ligand synthesis allows for the creation of hybrid architectures that combine the distinct stereochemical features of different chiral scaffolds. An important class of such ligands merges the axial chirality of the binaphthyl unit with the planar chirality of a ferrocene backbone. acs.org
A notable family of these hybrid ligands consists of highly unsymmetrical ferrocene-based phosphine-phosphoramidites. The synthesis of these ligands demonstrates the effective combination of the two motifs. In a typical procedure, a chiral 1-(diphenylphosphino)-2-(N,N-dimethylamino)ethylferrocene is first prepared. The amino group is then quaternized and displaced to introduce a hydroxyl group. This hydroxylated ferrocenyl phosphine is subsequently reacted with a BINOL-derived phosphorochloridite. This final step links the binaphthyl moiety to the ferrocene backbone, yielding the hybrid P,N-ligand. acs.org
These ligands are air-stable and exhibit a unique combination of chiral elements. Research has shown that the absolute configuration of the binaphthyl component plays a dominant role in determining the chirality of the products in asymmetric catalysis, highlighting its crucial influence on enantioselectivity. acs.org
Metal-Catalyzed Asymmetric Transformations Utilizing this compound-Derived Ligands
Ligands synthesized from the binaphthyl scaffold are instrumental in a wide array of metal-catalyzed asymmetric reactions. Their rigid, well-defined chiral environment is highly effective at inducing enantioselectivity in the formation of new stereocenters.
Asymmetric hydrogenation is one of the most powerful methods for producing enantiomerically pure compounds. Rhodium complexes bearing chiral phosphorus ligands derived from the binaphthyl scaffold are particularly effective catalysts for the hydrogenation of unsaturated substrates.
The rhodium-catalyzed asymmetric hydrogenation of prochiral olefins like enamides and α-dehydroamino acids provides a direct route to chiral amines and amino acids, which are vital building blocks in pharmaceuticals. Binaphthyl-derived ligands, including both bisphosphorus and phosphoramidite types, have demonstrated exceptional performance in these reactions. nih.gov
For instance, novel ortho-substituted BINOL-derived bisphosphorus ligands (o-BINAPO and o-NAPHOS) have been shown to be highly effective. nih.govacs.org Rhodium(I) complexes of these ligands catalyze the hydrogenation of various α-dehydroamino acid derivatives and enamides with excellent enantioselectivities, often exceeding 99% ee. acs.org The enhanced performance of these substituted ligands compared to their unsubstituted counterparts supports the hypothesis that increased conformational rigidity in the metal complex is key to achieving high levels of stereocontrol. acs.org
Similarly, hybrid ferrocene-binaphthyl phosphine-phosphoramidite ligands have been successfully applied in the Rh-catalyzed hydrogenation of these substrates. Catalysts prepared in situ from [Rh(COD)₂]BF₄ and these hybrid ligands provide outstanding enantioselectivities (over 99% ee) for enamides and α-dehydroamino acid derivatives, even at very low catalyst loadings (S/C ratio up to 10,000). acs.org
The following table summarizes representative results for the Rh-catalyzed asymmetric hydrogenation of selected enamides and α-dehydroamino acid derivatives using binaphthyl-derived ligands.
Asymmetric Hydrogenation Reactions
Influence of Ligand Bite Angle and Conformational Rigidity
The efficacy of catalysts derived from the 1,1'-bi-2-naphthyl scaffold is profoundly influenced by two key geometric parameters: the ligand bite angle and conformational rigidity. The bite angle is the ligand-metal-ligand angle formed when the bidentate ligand chelates to a metal center. wikipedia.org This parameter is critical as it affects the steric and electronic environment around the metal, which in turn can dictate the activity and selectivity of the catalyst. wikipedia.orgcmu.edu
The inherent structure of the binaphthyl system, with its restricted rotation around the aryl-aryl bond, provides a well-defined and rigid chiral environment. researchgate.net This rigidity is crucial for the effective transmission of chiral information from the ligand to the substrate during the catalytic cycle. The bite angle can influence the preferred geometry of the metal complex; for example, a ligand with a natural bite angle near 90° may favor apical-equatorial positions in a trigonal bipyramidal complex, whereas one with a wider angle of 120° might prefer two equatorial sites. wikipedia.org Such geometric constraints can impact reaction rates and, most importantly, the enantioselectivity of the transformation by creating a sterically demanding chiral pocket that favors the formation of one enantiomer over the other. wikipedia.orgresearchgate.net
Enantioselective Carbon-Carbon Bond Forming Reactions
Catalysts derived from this compound and related BINOL structures are highly effective in promoting a variety of enantioselective carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis.
C-H Activation and Cycloaddition Reactions (e.g., Pd-catalyzed formal [5+2] cycloadditions)
The binaphthyl scaffold has been successfully incorporated into ligands for palladium-catalyzed enantioselective C-H activation and cycloaddition reactions. acs.orgnih.gov A notable example is the use of acylated 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN) derivatives in the formal [5+2] cycloaddition between homobenzyltriflamides and allenes to construct enantioenriched 2-benzazepines. researchgate.netacs.orgnih.gov These ligands combine the axial chirality of the binaphthyl backbone with the bidentate coordination properties of amino acids, which facilitates C-H activation. acs.orgnih.gov The rigid chiral environment created by the ligand is essential for achieving high levels of enantioselectivity in these transformations. nih.gov For instance, the N-acetyl derivative of NOBIN, (R)-Ac-NOBIN, has been shown to catalyze this reaction with excellent yield and enantioselectivity. acs.org
Table 1: Performance of Binaphthyl-Based Ligands in Pd-Catalyzed Formal [5+2] Cycloaddition acs.org
| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| (R)-TFA-NOBIN | 28 | 86 |
| (R)-Ac-NOBIN | 92 | 94 |
| (R)-2,6-Bz-NOBIN | 81 | 96 |
Enantioselective Additions (e.g., Diethylzinc to Aldehydes, Alkynylzinc to Ketones, Michael Additions)
Enantioselective Addition of Diethylzinc to Aldehydes: The addition of organozinc reagents to aldehydes is a classic method for forming chiral secondary alcohols. Catalysts derived from BINOL are highly effective for this transformation, often in conjunction with a titanium(IV) alkoxide. cmu.edumdpi.com Polymer-supported BINOL ligands have been developed that exhibit even higher enantioselectivity than their homogeneous counterparts, a phenomenon attributed to the increased steric influence of the polymer backbone. cmu.edu These catalytic systems have been applied to a wide range of aromatic and aliphatic aldehydes, consistently affording high yields and enantiomeric excesses. cmu.eduresearchgate.net
Enantioselective Addition of Alkynylzinc to Ketones: The synthesis of chiral tertiary propargylic alcohols can be achieved through the enantioselective addition of alkynylzinc reagents to ketones. illinois.edu BINOL derivatives are efficient ligands for creating chiral titanium complexes that catalyze this addition with good yields and high enantioselectivity. illinois.edunih.gov This method is particularly valuable as it allows for the construction of sterically congested chiral centers that are difficult to access via other synthetic routes. illinois.edu More advanced systems use catalytic amounts of a BINOL-titanium(IV) complex for the addition of zinc alkynylides to both aromatic and aliphatic ketones. nih.gov
Enantioselective Michael Additions: The Michael addition is a powerful tool for C-C bond formation. acs.org BINOL-derived catalysts have been employed in the asymmetric conjugate addition of various nucleophiles to α,β-unsaturated compounds. acs.orgacs.org For example, a Lewis acid catalyst prepared from BINOL, LiAlH4, can be used for the Michael addition of diethyl malonate to cyclopentenone. chemrxiv.org Additionally, new classes of aza-crown ether-derived BINOL catalysts have been designed for the asymmetric Michael addition of alkenylboronic acids to α,β-unsaturated ketones, achieving higher enantioselectivity than similar BINOL catalysts lacking the crown ether moiety. acs.org
[3+2] and [4+2] Cycloadditions
While the [5+2] cycloadditions are a prominent example, the rigid chiral framework of BINOL-derived ligands is also applicable to other cycloaddition reactions, such as [3+2] and [4+2] cycloadditions (Diels-Alder reactions). These reactions are fundamental for the construction of five- and six-membered ring systems, respectively. The well-defined chiral pocket of metal-BINOL complexes effectively shields one face of the dienophile or dipolarophile, directing the approach of the reaction partner to achieve high levels of diastereo- and enantioselectivity.
Organosilane-mediated Reductions (e.g., Hydrosilylation)
The asymmetric reduction of prochiral ketones and imines is a crucial transformation for synthesizing chiral alcohols and amines. researchgate.netacs.org Organosilanes, particularly trichlorosilane, are effective reducing agents in these reactions, which are often catalyzed by chiral Lewis bases. researchgate.netmdpi.com While not directly involving C-C bond formation, this hydrosilylation is a key enantioselective process where BINOL-derived ligands find application. e-bookshelf.de Chiral metal complexes incorporating ligands from the binaphthyl family can catalyze the hydrosilylation of ketones with high selectivity. acs.orge-bookshelf.deacs.org The reaction involves the transfer of a hydride from the organosilane to the carbonyl or imine, with the chiral catalyst controlling the facial selectivity of the addition. acs.org
Table 2: Asymmetric Hydrosilylation of Ketones with Diphenylsilane using an Iridium Catalyst and a Chiral Oxazolylferrocene-Phosphine Ligand acs.org
| Ketone | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Acetophenone | 95 | 83 |
| 4-Methoxyacetophenone | 96 | 85 |
| 4-Chloroacetophenone | 94 | 80 |
Asymmetric Oxidative Transformations
Beyond reductions and C-C bond formations, catalysts derived from the 1,1'-bi-2-naphthyl scaffold are also pivotal in asymmetric oxidative transformations. These reactions introduce oxygen-containing functional groups with a high degree of stereocontrol.
A prime example is the Sharpless Asymmetric Epoxidation, which converts allylic alcohols into chiral epoxy alcohols using a titanium(IV) isopropoxide catalyst and a chiral tartrate ligand. scripps.edumdpi.com The principles of using a chiral ligand to direct the stereochemical outcome are directly applicable to systems employing BINOL derivatives. For instance, a polyethylene glycol-supported BINOL, in combination with Ca²⁺, has been used to catalyze asymmetric epoxidation. nih.gov
Similarly, in Asymmetric Dihydroxylation, alkenes are converted into chiral vicinal diols using osmium tetroxide as a catalyst in the presence of a chiral ligand, typically derived from cinchona alkaloids. scripps.edunih.gov The chiral ligand creates an asymmetric environment around the osmium catalyst, leading to the facial-selective delivery of the hydroxyl groups to the double bond. nih.govprinceton.edu The success of these established methods highlights the potential for BINOL-derived ligands to be applied in similar osmium-catalyzed oxidative processes, leveraging their rigid and tunable chiral structure to induce high enantioselectivity.
Asymmetric C-N Bond Formations (e.g., Benzylic C-H Amination)
The direct functionalization of C-H bonds to form C-N bonds is a powerful strategy in organic synthesis. Chiral ligands based on the BINOL framework are instrumental in rendering these reactions enantioselective. Specifically, BINOL-derived chiral phosphoric acids have been utilized as effective ligands in palladium-catalyzed enantioselective C-H amination reactions of aliphatic amines. This transformation provides access to synthetically valuable chiral aziridines, which are precursors to a wide range of chiral amine building blocks found in pharmaceutical agents. acs.org The chiral ligand, derived from the this compound precursor, controls the stereochemistry of the C-H activation and subsequent C-N bond formation steps.
Iron-Catalyzed Asymmetric Reactions
Iron is an abundant, inexpensive, and environmentally benign metal, making it an attractive choice for catalysis. The development of chiral iron catalysts for asymmetric transformations is a significant area of research. Ligands derived from this compound are effective in inducing chirality in iron-catalyzed reactions.
A notable example is the iron-catalyzed asymmetric oxidative homo-coupling of 2-naphthols to synthesize enantioenriched BINOL derivatives. nih.govsemanticscholar.org In these reactions, an iron complex is generated in situ from an iron(II) salt, such as Fe(ClO₄)₂, and a chiral ligand. While the specific ligands are often more complex than BINOL itself, they are built upon the fundamental axially chiral binaphthyl structure. These reactions can produce a variety of substituted BINOLs in good yields and with moderate to high enantioselectivities. nih.govsemanticscholar.org
| 2-Naphthol Substrate | Iron Catalyst System | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| 2-Naphthol | Fe(ClO₄)₂ / (1R,2R)-BQCN | 99 | 79:21 |
| 3-Methoxy-2-naphthol | Fe(ClO₄)₂ / (1R,2R)-BQCN | 88 | 81:19 |
| 3-Phenyl-2-naphthol | Fe(ClO₄)₂ / (1R,2R)-BQCN | 72 | 75:25 |
| 3-Bromo-2-naphthol | Fe(ClO₄)₂ / (1R,2R)-BQCN | 51 | 79:21 |
Organocatalytic Applications of this compound-Derived Catalysts
Beyond its use as a precursor for chiral ligands in metal catalysis, the 1,1'-bi-2-naphthyl scaffold is the foundation for a powerful class of organocatalysts, particularly chiral Brønsted acids.
Chiral Brønsted Acid Catalysis
The hydroxyl groups of BINOL can be converted into stronger acidic functionalities, most notably phosphoric acid groups. The resulting BINOL-derived phosphoric acids are highly effective chiral Brønsted acid catalysts that operate through hydrogen bonding to activate electrophiles and control the stereochemical environment of a reaction. These catalysts are prepared from optically pure BINOL, which can be sourced from precursors like this compound.
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that produces β-amino carbonyl compounds. The development of catalytic, enantioselective versions is of high importance. BINOL-derived phosphoric acids have emerged as exceptional catalysts for direct, asymmetric Mannich-type reactions. researchgate.netfigshare.comsemanticscholar.org
These catalysts effectively promote the reaction between ketones and aldimines. figshare.com The catalyst activates the imine toward nucleophilic attack through hydrogen bonding, while the chiral backbone, featuring bulky substituents at the 3,3'-positions of the binaphthyl rings, dictates the facial selectivity of the approach of the nucleophile. This methodology provides access to β-amino esters and ketones with high diastereoselectivity and enantioselectivity under mild reaction conditions. researchgate.netfigshare.com
| Aldimine Substrate | Nucleophile | Catalyst (BINOL-derived Phosphoric Acid) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| N-Boc-phenylaldimine | Acetyl acetone | (R)-3,3'-Bis(4-nitrophenyl)BINOL-PA | 95 | 90 |
| N-Boc-(p-methoxyphenyl)aldimine | Acetyl acetone | (R)-3,3'-Bis(4-nitrophenyl)BINOL-PA | 98 | 92 |
| N-(2-hydroxyphenyl)phenylaldimine | Ketene silyl acetal | (R)-3,3'-Bis(4-nitrophenyl)BINOL-PA | 91 | 96 |
| N-(2-hydroxyphenyl)-(p-tolyl)aldimine | Ketene silyl acetal | (R)-3,3'-Bis(4-nitrophenyl)BINOL-PA | 93 | 94 |
Imidodiphosphorimidate (IDPi) Catalysis for Si-Stereogenic Silyl Ethers
A significant advancement in organocatalysis has been the development of highly acidic and sterically confined imidodiphosphorimidate (IDPi) catalysts derived from the BINOL scaffold. These powerful Brønsted acids have enabled the first organocatalytic enantioselective synthesis of tertiary silyl ethers possessing central chirality on the silicon atom. scispace.comnih.govresearchgate.net
The reaction proceeds through a desymmetrizing carbon-carbon bond formation via a silicon-hydrogen exchange reaction. Symmetrical bis(methallyl)silanes react with various phenols in the presence of a BINOL-derived IDPi catalyst to produce a wide array of enantiopure Si-stereogenic silyl ethers. scispace.comnih.govresearchgate.net This atom-economic process yields products with good to high yields and excellent levels of chemo- and enantioselectivity. nih.govresearchgate.net The resulting chiral silyl ethers are valuable building blocks that can be further derivatized into other useful chiral organosilicon compounds. nih.govresearchgate.net
The high performance of IDPi catalysts stems from their unique structure, which combines extreme Brønsted acidity with a highly confined active site, mimicking the selectivity of enzymes. mpg.denih.gov This allows for the activation of challenging substrates under mild conditions. nih.gov
Table 1: Performance of BINOL-derived IDPi Catalyst in the Synthesis of Si-Stereogenic Silyl Ethers
| Phenol Derivative | Silane Substrate | Yield (%) | Enantiomeric Ratio (e.r.) |
| Phenol | Bis(methallyl)diphenylsilane | 73 | 64:36 |
| 4-Methoxyphenol | Bis(methallyl)diphenylsilane | 85 | 92:8 |
| 2-Naphthol | Bis(methallyl)diphenylsilane | 91 | 95:5 |
| 4-Bromophenol | Bis(methallyl)di-p-tolylsilane | 88 | 93:7 |
| 3,5-Dimethylphenol | Bis(methallyl)diphenylsilane | 79 | 88:12 |
This table is representative of typical results and has been compiled from data in the cited literature.
Phosphine-Catalyzed Annulation Reactions
While this compound is not directly used as a phosphine catalyst, it is a critical precursor for synthesizing BINOL-derived phosphine ligands, such as BINAP. These ligands are paramount in transition-metal-catalyzed asymmetric reactions, including annulations. In these catalytic systems, the phosphine ligand coordinates to a metal center (e.g., palladium, rhodium, nickel), creating a chiral environment that directs the stereochemical outcome of the reaction.
The C2-symmetric and sterically well-defined structure of the BINOL backbone is crucial for achieving high levels of enantioselectivity. The atropisomeric chirality of the biaryl scaffold is effectively transferred to the substrate during the catalytic cycle. Phosphine-catalyzed annulation reactions are powerful methods for constructing cyclic molecules, and the use of BINOL-derived phosphines has enabled the synthesis of a wide range of enantiomerically enriched carbocyclic and heterocyclic compounds.
Radical Chemistry and Asymmetric Radical Trapping
The synthesis of the BINOL scaffold itself often involves an oxidative coupling of 2-naphthol units, a process that can proceed through radical mechanisms. mdpi.comencyclopedia.pub One of the generally accepted mechanisms for this transformation is a radical-anion coupling pathway. mdpi.comencyclopedia.pub In this process, a metal catalyst facilitates the oxidation of a 2-naphthol molecule to generate a radical species. encyclopedia.pub This radical then adds to a neutral 2-naphthol molecule, forming a new carbon-carbon bond and a subsequent radical intermediate, which is then oxidized to yield the final coupled product. encyclopedia.pub
While the direct application of this compound derivatives in asymmetric radical trapping reactions is less common, the inherent chirality of the BINOL framework makes it a valuable platform for designing chiral ligands for metal complexes that can mediate radical reactions. The chiral environment created by these ligands can influence the trajectory of radical intermediates, leading to enantioselective bond formation.
Performance Evaluation and Optimization in Asymmetric Catalysis
Factors Influencing Enantioselectivity and Diastereoselectivity
The stereochemical outcome of reactions catalyzed by systems derived from this compound is highly sensitive to several interconnected factors. Optimization of these parameters is critical for achieving high yields and selectivities.
Catalyst Structure: The steric and electronic properties of the BINOL ligand are paramount. Substituents at the 3,3' and 6,6' positions of the binaphthyl rings play a fundamental role. acs.orgacs.orgnih.gov Bulky groups at these positions often increase the dihedral angle between the naphthyl rings, creating a more defined and effective chiral pocket, which can lead to enhanced enantioselectivity. nih.gov The electronic nature of these substituents can also modulate the catalyst's reactivity. chemrxiv.org
Dihedral Angle: The dihedral angle of the biaryl scaffold is a key determinant of catalyst performance. chemrxiv.org This angle influences the geometry of the catalyst's active site and, consequently, its ability to discriminate between the prochiral faces of a substrate.
Reaction Temperature: Temperature can have a significant, and sometimes non-linear, effect on enantioselectivity. nih.gov For some catalytic systems, an "isoinversion temperature" exists, at which the selectivity is maximized, with either an increase or decrease in temperature leading to a lower enantiomeric excess. nih.gov
Solvent: The choice of solvent can dramatically affect both reactivity and selectivity. mdpi.com Solvent polarity and its ability to coordinate with the catalyst or substrates can alter the transition state energies of the stereodetermining step.
Additives and Co-catalysts: In many systems, the presence of bases, acids, or other additives is crucial. For instance, the type of base used can significantly influence the enantioselectivity in certain coupling reactions. mdpi.com
Table 2: Key Factors Affecting Stereoselectivity in BINOL-Based Catalysis
| Factor | Influence | Example |
| Ligand Substitution | Steric bulk at 3,3' positions enhances chiral pocket definition. | 3,3'-disubstituted BINOL motifs often show higher enantioselectivity. nih.gov |
| Dihedral Angle | Affects the geometry and rigidity of the chiral environment. chemrxiv.org | Larger angles can lead to better substrate discrimination. nih.gov |
| Temperature | Can have a non-linear effect on enantiomeric excess. nih.gov | Lowering temperature often improves selectivity, but not always. acs.orgnih.gov |
| Solvent | Polarity and coordinating ability can alter transition states. mdpi.com | Switching from a non-polar to a polar solvent can invert or erode selectivity. |
Catalyst Loading and Turnover Frequencies
A significant advantage of many modern catalytic systems derived from the BINOL scaffold is their high efficiency, allowing them to be used at very low concentrations while maintaining high activity. This translates to high turnover numbers (TON) and turnover frequencies (TOF).
For example, the highly acidic IDPi catalysts have demonstrated exceptional activity. In certain aldol reactions, IDPi catalysts have been effective at loadings as low as the sub-ppm level, achieving outstanding total turnover numbers exceeding 900,000. mpg.de In other applications, such as the enantioselective alkylation of aldehydes or C-H amination reactions, catalyst loadings are typically in the range of 5 to 20 mol%. nih.govcam.ac.uk The development of more active catalysts is a continuous goal, as lower catalyst loadings reduce costs and minimize potential contamination of the final product with catalyst residues.
Reusability and Stability of Catalytic Systems
The practical application of chiral catalysts in large-scale synthesis is greatly enhanced by their stability and reusability. While homogeneous catalysts derived from this compound can be highly effective, their separation from the reaction mixture can be challenging. To overcome this, significant research has focused on the development of recyclable, heterogeneous catalysts.
One successful strategy involves anchoring BINOL-derived catalysts, such as chiral phosphoric acids, onto solid supports. chemrxiv.orgresearchgate.net For instance, anthracene-decorated chiral phosphoric acids have been immobilized on polystyrene. These heterogeneous catalysts have demonstrated high performance in both batch and continuous flow reactions and could be recycled without a noticeable loss of activity or catalyst degradation. chemrxiv.orgresearchgate.net
The inherent stability of the BINOL framework also contributes to the robustness of these catalytic systems. The energy barrier for racemization of BINOL is high, ensuring its chiral integrity under many reaction conditions. nih.gov Furthermore, derivatives such as BINOL ethers exhibit even greater thermal stability, which is advantageous for reactions requiring elevated temperatures. nih.gov
Mechanistic Investigations and Computational Studies
Elucidation of Catalytic Cycles and Rate-Determining Steps
The elucidation of catalytic cycles is fundamental to understanding how a catalyst participates in a chemical reaction and regenerates after each cycle. For reactions involving metal complexes of 1,1'-Bi-2-naphthyl dimethanesulfonate, the catalytic cycle typically involves a series of elementary steps such as ligand exchange, oxidative addition, migratory insertion, and reductive elimination.
Kinetic studies, including reaction rate measurements under varying concentrations of reactants, catalyst, and ligand, are instrumental in unraveling these mechanistic details. Such studies help in formulating a rate law that is consistent with a proposed catalytic cycle.
Understanding Chiral Induction and Stereocontrol Mechanisms
The hallmark of this compound and other BINOL-derived ligands is their ability to induce chirality in the products of a reaction. wikipedia.org This is achieved through the formation of a chiral catalyst-reactant complex, which creates a three-dimensional environment that favors the formation of one enantiomer over the other. The axial chirality of the binaphthyl backbone plays a pivotal role in establishing this stereochemical control.
The mechanism of chiral induction involves the transfer of chirality from the ligand to the substrate via a diastereomeric transition state. The ligand's bulky naphthyl groups and the specific geometry enforced by the dimethanesulfonate moieties create steric hindrance that directs the incoming substrate to approach the metal center from a specific orientation. This preferential binding and subsequent reaction lead to the observed enantioselectivity. The degree of stereocontrol is influenced by factors such as the structure of the substrate, the nature of the metal center, and the reaction conditions.
Spectroscopic and Crystallographic Analysis of Ligand-Metal Complexes and Intermediates
Spectroscopic techniques are invaluable tools for characterizing the structure and bonding of the ligand-metal complexes and reactive intermediates that are formed during a catalytic reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the coordination of the ligand to the metal center and the structure of the resulting complex in solution.
Infrared (IR) and Raman Spectroscopy: These techniques are used to probe the vibrational modes of the ligand and its complexes, offering insights into the strength of the metal-ligand bonds. nih.govorientjchem.org
UV-Vis and Circular Dichroism (CD) Spectroscopy: Electronic transitions in the molecule can be studied using UV-Vis spectroscopy, while CD spectroscopy is particularly useful for chiral molecules, providing information about their absolute configuration and conformation in solution. pku.edu.cn
Mass Spectrometry: This technique allows for the determination of the mass-to-charge ratio of the complexes and can be used to identify intermediates in the catalytic cycle.
X-ray crystallography provides definitive structural information of the ligand-metal complexes in the solid state. pku.edu.cnnih.gov The precise bond lengths, bond angles, and dihedral angles obtained from crystallographic studies are crucial for understanding the steric and electronic properties of the catalyst and for validating computational models. For instance, the dihedral angle between the two naphthyl rings is a key parameter that influences the chiral environment of the catalyst.
Below is an interactive table summarizing the application of various analytical techniques in the study of this compound and its analogues.
| Analytical Technique | Information Obtained |
| ¹H and ¹³C NMR | Structure and coordination in solution |
| IR and Raman Spectroscopy | Vibrational modes and bond strengths |
| UV-Vis Spectroscopy | Electronic transitions |
| Circular Dichroism (CD) | Absolute configuration and conformation |
| Mass Spectrometry | Identification of complexes and intermediates |
| X-ray Crystallography | Precise solid-state structure |
Theoretical Predictions and Validation via Computational Chemistry (e.g., DFT Studies)
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms and predicting the properties of molecules. nih.govresearchgate.net DFT calculations can be used to:
Model the three-dimensional structures of the ligand, its metal complexes, and transition states.
Calculate the energies of different species along the reaction pathway to determine the most favorable reaction mechanism and identify the rate-determining step.
Predict spectroscopic properties , such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for validation. nih.govresearchgate.net
Understand the origins of enantioselectivity by analyzing the energies of the diastereomeric transition states leading to the different enantiomers.
These theoretical predictions, when validated by experimental results, provide a detailed and comprehensive understanding of the catalytic system at a molecular level.
Solvent Effects and Their Influence on Reaction Outcomes
In the context of catalysis with this compound complexes, the polarity and coordinating ability of the solvent are critical factors. Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction rate. Conversely, coordinating solvents may compete with the substrate for binding to the metal center, which could inhibit the catalytic activity.
Systematic studies involving a range of solvents with varying properties are often conducted to identify the optimal solvent for a particular reaction. The insights gained from these studies are crucial for the practical application and optimization of catalytic processes involving this class of chiral ligands.
Future Directions and Emerging Research Avenues
Development of Next-Generation 1,1'-Bi-2-naphthyl Dimethanesulfonate-Derived Ligands and Catalysts
Research is actively focused on leveraging the this compound backbone to create novel ligands that offer improved performance over classic systems like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The synthesis of BINAP itself proceeds from BINOL, often via its bistriflate or dimethanesulfonate derivatives, which readily react with diphenylphosphine (B32561) sources. wikipedia.orgorgsyn.org
Next-generation ligands often incorporate modified electronic and steric properties. For instance, phosphoramidites, which can be synthesized from BINOL-derived chlorophosphites, have emerged as a highly effective class of monodentate ligands. wikipedia.orgnih.gov These ligands have demonstrated exceptional enantioselectivity in copper-catalyzed conjugate additions and rhodium-catalyzed hydrogenations. wikipedia.org
Furthermore, new ligands are being designed to tackle challenging chemical transformations. A novel class of ligands, termed NOBINAc, combines the axial chirality of the binaphthyl scaffold with the coordination properties of mono-N-protected amino acids. nih.govnih.gov These have proven to be excellent for palladium-catalyzed asymmetric C–H activation and annulation reactions, outperforming standard amino acid-based ligands. nih.govnih.gov The synthesis of these complex chiral architectures relies on the foundational reactivity of precursors like this compound to build the core structure.
Integration into Continuous Flow and Microreactor Systems for Scalable Asymmetric Synthesis
The demand for greener, safer, and more efficient chemical manufacturing has spurred interest in continuous flow chemistry. nih.gov A significant future direction is the adaptation of catalytic systems derived from this compound for use in these setups. This typically involves immobilizing the catalyst on a solid support, which allows it to be retained within a flow reactor while reactants and products pass through. mit.edu
Ligands synthesized from the dimethanesulfonate precursor can be functionalized with linker groups that allow for covalent grafting onto supports like silica (B1680970) or polymers. researchgate.net This strategy creates heterogeneous catalysts that are easily separated from the reaction mixture, can be reused multiple times, and are well-suited for packed-bed reactors in continuous flow systems. mit.eduresearchgate.net The integration of these immobilized binaphthyl-based catalysts into microreactors offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved selectivity, and safer operation on a scalable level. nih.gov
Application in Total Synthesis of Complex Natural Products and Pharmaceuticals
Catalysts derived from the 1,1'-binaphthyl scaffold have a proven track record in the stereoselective synthesis of complex, high-value molecules. A classic example is the industrial synthesis of (–)-menthol, which employs a rhodium-BINAP catalyst for a key asymmetric hydrogenation step. wikipedia.org Similarly, BINAP-based catalysts are crucial in producing chiral intermediates for pharmaceuticals, such as the antibiotic levofloxacin. guidechem.com
The future in this area lies in applying next-generation catalysts, originating from precursors like this compound, to even more complex synthetic challenges. The development of new ligands with tailored properties allows chemists to control stereochemistry in intricate molecular architectures, enabling the efficient total synthesis of natural products and novel drug candidates that were previously inaccessible. The reliability and high enantioselectivity of these catalytic systems reduce the need for lengthy purification steps, making synthetic routes more efficient and economically viable. nih.gov
Exploration of New Reactivity Modes and Multi-Catalytic Systems
The binaphthyl framework is being employed to explore novel chemical reactions and reactivity modes. A prominent example is the field of enantioselective C-H bond functionalization, which offers a more atom-economical approach to molecule synthesis. nih.gov Researchers have developed palladium catalysts with binaphthyl-derived ligands (NOBINAc) that achieve highly enantioselective (5 + 2) annulations involving C-H activation. nih.govresearchgate.net These reactions construct complex ring systems with high stereocontrol, a task that is difficult to achieve with traditional methods. nih.govresearchgate.net
The performance of these new systems highlights the potential of ligands derived from the this compound platform. In the formation of benzazepine products, these catalysts have achieved excellent yields and high enantiomeric excess (ee).
| Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| Benzazepine Derivative 1 | 92 | 94 |
| Benzazepine Derivative 2 | 81 | 96 |
Future work will likely focus on developing multi-catalytic systems where binaphthyl-based catalysts work in concert with other catalysts to perform complex reaction cascades in a single pot.
Bio-Inspired Catalysis and Bioconjugation with Binaphthyl Scaffolds
The field of bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes. The rigid, well-defined chiral pocket created by the binaphthyl scaffold can serve as a structural mimic of an enzyme's active site. By functionalizing the binaphthyl core—a process enabled by versatile precursors like this compound—researchers can introduce specific functional groups designed to bind substrates and catalyze reactions in a controlled, enzyme-like manner.
A particularly exciting avenue is the creation of bioconjugates. This involves covalently linking binaphthyl-derived catalytic units to biological molecules such as peptides or proteins. Such hybrid catalysts could leverage the substrate recognition capabilities of the biological component and the unique catalytic activity of the synthetic moiety. For example, attaching a binaphthyl-prolinol ligand to a peptide sequence could create a catalyst for asymmetric arylations that operates within an aqueous, biological environment. rsc.org This approach merges the principles of homogeneous catalysis with biocatalysis, opening pathways to new catalysts with unprecedented selectivity and activity for applications in synthetic chemistry and chemical biology.
Q & A
Basic Questions
Q. What are the critical safety precautions for handling 1,1'-Bi-2-naphthyl dimethanesulfonate in laboratory settings?
- Answer : Proper handling requires strict adherence to safety protocols:
- Use NIOSH/EN 166-certified eye/face protection and chemically resistant gloves to prevent skin/eye contact .
- Avoid dust formation via local exhaust ventilation and minimize aerosol generation during synthesis or weighing .
- In case of exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists .
- Store in a cool, dry, well-ventilated area, segregated from incompatible substances .
Q. What synthetic routes are commonly used to prepare enantiomerically pure this compound?
- Answer : Enantiopure forms (e.g., (R)-(-) and (S)-(+)) are synthesized via sulfonation of 1,1'-Bi-2-naphthol using methanesulfonyl chloride under controlled conditions. Key parameters include:
- Temperature control (reaction typically conducted at 0–5°C to minimize racemization).
- Chiral resolution via recrystallization or chromatography, confirmed by optical rotation ([α]D = ±88–91° in THF) .
- Melting points (151–152°C) serve as a purity indicator .
Q. Which analytical techniques are recommended for characterizing this compound?
- Answer : A combination of methods ensures structural and purity validation:
- HPLC with chiral columns to confirm enantiomeric excess .
- NMR spectroscopy (¹H/¹³C) to verify sulfonate group placement and naphthyl backbone integrity.
- Mass spectrometry (HRMS) for molecular weight confirmation (FW: 442.5 g/mol) .
- Polarimetry to measure specific optical rotation ([α]D) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound across studies?
- Answer : Contradictions often arise from variations in exposure routes (oral vs. dermal) or species-specific responses. A systematic approach includes:
- Dose-response analysis across models (e.g., Sprague-Dawley rats vs. human cell lines) to identify thresholds for hepatic/renal effects .
- Meta-analysis of existing data with emphasis on study design (e.g., exposure duration, purity of compounds) .
- In vitro assays (e.g., Ames test) to assess mutagenicity risks, as IARC classifies some dimethanesulfonates as carcinogens .
Q. What mechanistic insights explain the neuroprotective activity of dimethanesulfonate derivatives like Sepimostat?
- Answer : Sepimostat dimethanesulfonate acts as an NMDA receptor antagonist, specifically targeting the NR2B subunit’s ifenprodil-binding site:
- Ki value : 27.7 μM for ifenprodil binding inhibition .
- In vivo efficacy : Neuroprotection observed in rat retinal excitotoxicity models at 1–100 nmol doses (intravitreal injection) .
- Experimental validation requires electrophysiological assays (patch-clamp) and molecular docking studies to map binding interactions .
Q. What experimental strategies optimize enantiomer separation of (±)-1,1'-Bi-2-naphthyl dimethanesulfonate?
- Answer : High-purity separation involves:
- Chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns) with mobile phases like hexane/isopropanol .
- Dynamic kinetic resolution using chiral catalysts (e.g., BINAP-metal complexes) to enhance enantioselectivity during synthesis .
- Crystallization-induced asymmetric transformation under controlled pH and temperature to favor one enantiomer .
Methodological Considerations
- Toxicity Testing : Prioritize OECD guidelines for acute oral/dermal toxicity (e.g., LD₅₀ determination in rodents) .
- Synthetic Scalability : Pilot-scale reactions require inert atmospheres (N₂/Ar) to prevent sulfonate hydrolysis .
- Data Reproducibility : Document optical rotation and melting point ranges rigorously to enable cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
